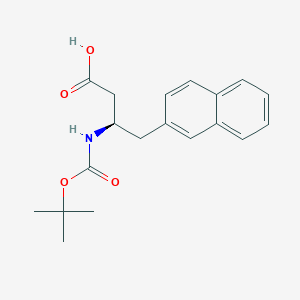

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Übersicht

Beschreibung

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid is a chiral amino acid derivative that features a naphthyl group attached to the butyric acid backbone. This compound is often used in peptide synthesis due to its unique structural properties, which can impart specific characteristics to the resulting peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupCommon reagents used in these reactions include Boc anhydride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for Boc-®-3-Amino-4-(2-naphthyl)-butyric acid may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The naphthyl group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can lead to naphthoquinones, while reduction of the carboxylic acid group can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate biological activity makes it a candidate for further exploration in neuropharmacology and cancer research. The compound's structural features allow it to influence the pharmacological properties of drugs, enhancing their efficacy and specificity .

Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS), which enables the efficient production of peptides with defined amino acid sequences. Peptides synthesized using this compound are vital for therapeutic applications, including hormone replacement therapies and peptide-based drugs. The presence of the naphthyl group enhances aromatic interactions, which can significantly affect the stability and activity of the resulting peptides .

Biochemical Research

In biochemical research, this compound is employed to investigate protein interactions and enzyme activities. Its incorporation into peptides allows researchers to study complex biological processes and identify potential drug targets. The compound's ability to modify peptide properties effectively makes it a valuable tool for studying protein-peptide interactions and developing novel therapeutics .

Material Science

The compound is also explored in material science for developing novel materials with enhanced biocompatibility for medical devices. Its unique chemical structure can be tailored to create materials that interact favorably with biological systems, which is essential for applications in tissue engineering and regenerative medicine .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its well-defined chemical properties make it suitable for use as a reference compound in various analytical methods, ensuring reliable results in research and quality control processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-L-Tyrosine | Contains a phenolic hydroxyl group | Important for neurotransmitter synthesis |

| Boc-L-Valine | Branched-chain amino acid | Essential for protein synthesis |

| Boc-D-Alanine | Simple structure with a methyl group | Commonly used in peptidomimetics |

| This compound | Naphthyl moiety enhances aromatic interactions | Modifies peptide properties effectively |

This comparison highlights how this compound distinguishes itself through its unique naphthyl moiety, providing enhanced functionalities that are beneficial in both research and therapeutic contexts.

Wirkmechanismus

The mechanism by which Boc-®-3-Amino-4-(2-naphthyl)-butyric acid exerts its effects is primarily through its incorporation into peptides and proteins. The naphthyl group can interact with various molecular targets, influencing the structure and function of the resulting peptides. This can affect pathways involved in cellular signaling, enzyme activity, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-®-3-Amino-3-(2-naphthyl)propionic acid: Similar in structure but with a different backbone length.

Boc-®-3-Amino-4-(1-naphthyl)-butyric acid: Similar but with the naphthyl group attached at a different position.

Uniqueness

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid is unique due to its specific structural configuration, which can impart distinct properties to peptides and proteins. This makes it valuable for applications requiring precise control over molecular interactions and structural motifs .

Biologische Aktivität

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, often referred to as Boc-(R)-Naphthylalanine, is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 2-naphthyl moiety, which contributes to its functionality in various biological contexts.

- Molecular Formula : C19H23NO4

- Molar Mass : 329.39 g/mol

- Structure : The presence of the naphthyl group enhances hydrophobic interactions, influencing peptide conformation and stability.

This compound primarily exerts its biological effects through incorporation into peptides. The naphthyl group can interact with various molecular targets, thereby influencing:

- Cellular Signaling : Modulating pathways involved in cellular communication.

- Enzyme Activity : Affecting the catalytic efficiency and specificity of enzymes.

- Neurotransmitter Systems : Potentially influencing GABA receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system.

Biological Applications

The compound has been investigated for several applications across different fields:

- Pharmaceutical Development :

- Peptide Synthesis :

- Biochemical Research :

- Material Science :

Research Findings

Numerous studies have explored the biological activity of this compound, highlighting its significance in various experimental contexts:

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Effects :

A study investigated the impact of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and preserved neuronal integrity, suggesting its potential as a therapeutic agent for neurodegenerative diseases. -

Antiviral Activity :

Research demonstrated that analogs of this compound exhibited potent inhibitory effects on HIV replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells. -

Peptide Design :

In a peptide design study, this compound was incorporated into peptide sequences aimed at enhancing binding affinity to specific receptors involved in immune response modulation.

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.